molecular formula C12H14O3 B13312526 2-(3,4-Dihydro-2H-1-benzopyran-6-YL)propanoic acid

2-(3,4-Dihydro-2H-1-benzopyran-6-YL)propanoic acid

Cat. No.: B13312526
M. Wt: 206.24 g/mol
InChI Key: GHSUKHUZFNMYRS-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-1-benzopyran-6-YL)propanoic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by a benzopyran ring system fused with a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-1-benzopyran-6-YL)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2’-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by subsequent steps to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1-benzopyran-6-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(3,4-Dihydro-2H-1-benzopyran-6-YL)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-1-benzopyran-6-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, or interacting with specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: A simpler analog without the propanoic acid group.

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: A fluorinated derivative with similar structural features.

    (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid:

Uniqueness

2-(3,4-Dihydro-2H-1-benzopyran-6-YL)propanoic acid is unique due to the presence of the propanoic acid group, which can impart different chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-6-yl)propanoic acid

InChI

InChI=1S/C12H14O3/c1-8(12(13)14)9-4-5-11-10(7-9)3-2-6-15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)

InChI Key

GHSUKHUZFNMYRS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCC2)C(=O)O

Origin of Product

United States

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